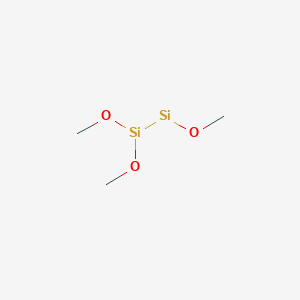
2,4-bis(6-chloropyridin-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-bis(6-chloropyridin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two 6-chloropyridin-3-yl groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(6-chloropyridin-3-yl)pyridine typically involves the coupling of 6-chloropyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 6-chloropyridine boronic acid is reacted with 2,4-dibromopyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or DMF at elevated temperatures.
Industrial Production Methods
For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of recyclable catalysts and solvents can also make the process more environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-bis(6-chloropyridin-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridine rings can be oxidized or reduced, depending on the reagents used.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as DMSO or DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted pyridines, while oxidation can lead to pyridine N-oxides .
Wissenschaftliche Forschungsanwendungen
2,4-bis(6-chloropyridin-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer properties.
Materials Science: It is employed in the design of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biological Studies: It is used in studies involving DNA binding and protein interactions, which are crucial for understanding its mechanism of action.
Wirkmechanismus
The mechanism of action of 2,4-bis(6-chloropyridin-3-yl)pyridine involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting its structure and function, which is a common mechanism for its antimicrobial and anticancer activities . Additionally, it can bind to proteins, affecting their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: Known for its versatility in coordination chemistry and supramolecular assemblies.
2-chloropyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
4-acetyl-2-chloropyridine: Utilized in organic synthesis as an intermediate.
Uniqueness
2,4-bis(6-chloropyridin-3-yl)pyridine is unique due to its dual chloropyridinyl substitution, which enhances its ability to participate in complex formation and increases its potential for diverse applications in medicinal and materials chemistry .
Eigenschaften
CAS-Nummer |
942206-24-8 |
|---|---|
Molekularformel |
C15H9Cl2N3 |
Molekulargewicht |
302.2 g/mol |
IUPAC-Name |
2,4-bis(6-chloropyridin-3-yl)pyridine |
InChI |
InChI=1S/C15H9Cl2N3/c16-14-3-1-11(8-19-14)10-5-6-18-13(7-10)12-2-4-15(17)20-9-12/h1-9H |
InChI-Schlüssel |
CWMMDFDDGLQUBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C2=CC(=NC=C2)C3=CN=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12633420.png)
![N-(4-bromo-2-fluorophenyl)-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B12633429.png)
![N-(1-{[(Furan-2-yl)methyl][(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12633435.png)
![9-Bromobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12633443.png)
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B12633447.png)

![1-({6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole](/img/structure/B12633456.png)
![3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B12633463.png)



![2-{[Bis(2-hydroxyethyl)amino]methyl}-4,6-bis(1-phenylethyl)phenol](/img/structure/B12633506.png)

![2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-6-(111C)methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B12633523.png)
